methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Description
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 864076-05-1) is a brominated imidazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol . Its structure features a methyl group at the 1-position, a bromine atom at the 4-position, and a methyl ester at the 2-position of the imidazole ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent . Commercial availability is confirmed by suppliers such as Enamine Ltd and CymitQuimica, with typical purity ≥95% and pricing ranging from €23.00 (250 mg) to €712.00 (25 g) .
Properties
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864076-05-1 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthetic approach generally follows these key stages:
Detailed Preparation Routes
Bromination of 1-methyl-1H-imidazole-2-carboxylate
- The selective bromination at the 4-position is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is conducted in N,N-dimethylformamide (DMF) as solvent under controlled temperature (around 20°C) for extended reaction times (up to 6 days) to ensure regioselectivity and high yield of the 4-bromo derivative.
- After bromination, the reaction mixture is quenched with water and extracted with ethyl acetate, followed by drying over sodium sulfate and purification by silica gel chromatography.
| Parameter | Condition/Details |
|---|---|
| Starting material | 1-methyl-1H-imidazole-2-carboxaldehyde (or ester precursor) |
| Brominating agent | N-bromosuccinimide (NBS) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room temperature (~20°C) |
| Reaction time | 144 hours (6 days) |
| Work-up | Water quench, EtOAc extraction, Na2SO4 drying |
| Purification | Silica gel chromatography (n-heptane/EtOAc 4:1) |
| Yield | Approx. 40% |
Notes:
- The prolonged reaction time and mild temperature are critical to avoid overbromination or side reactions.
- The use of DMF as a polar aprotic solvent facilitates the electrophilic bromination selectively at the 4-position.
Alternative Bromination and Intermediate Preparation
- Another approach involves bromination of 1-methyl-1H-imidazole to form 4-bromo-1-methyl-1H-imidazole, followed by carboxylation and esterification steps to introduce the methyl ester at the 2-position.
- For example, bromination of N-methylimidazole with bromine in acetic acid, followed by sodium sulfite reduction and further transformations, can yield brominated imidazole intermediates.
- However, this route may require additional steps and careful control to achieve the carboxylate ester functionality.
Carboxylation and Esterification Steps
- The carboxylate group at position 2 is introduced via lithiation and subsequent reaction with carbon dioxide (carboxylation), followed by esterification with methanol and thionyl chloride to form the methyl ester.
- Typical lithiation reagents include lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures.
- The carboxylation step involves bubbling or introducing dry CO2 gas into the lithiated intermediate, followed by acidic work-up.
- Esterification is achieved by reacting the carboxylic acid intermediate with methanol in the presence of thionyl chloride or other activating agents.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Lithiation | LDA or n-BuLi in THF, low temp (-78°C) | Generate carbanion intermediate |
| Carboxylation | CO2 gas introduction | Introduce carboxyl group |
| Esterification | Methanol + thionyl chloride | Form methyl ester |
Summary Table of Preparation Methods
Research Findings and Notes
- The use of N-bromosuccinimide (NBS) is preferred for regioselective bromination over elemental bromine to avoid polybromination and harsh conditions.
- Extended reaction time and inert atmosphere conditions improve selectivity and yield.
- The lithiation-carboxylation-esterification sequence is a classical approach to functionalize heterocycles with carboxylate esters.
- Purification by silica gel chromatography is essential to isolate the pure methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
- Yields vary depending on reaction conditions but typically range around 40% for the bromination step alone, with overall yields depending on subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted imidazoles.
Reduction: Formation of reduced imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for drug development targeting infectious diseases.
- Anticancer Properties : Preliminary research indicates that it may inhibit specific cancer cell lines, suggesting potential use as an anticancer agent.
Biochemical Analysis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate interacts with enzymes and proteins, acting as a ligand that can modulate enzymatic activity. Its bromine atom facilitates halogen bonding, which can enhance binding affinity in enzyme-ligand interactions.
Industrial Applications
The compound serves as a building block for synthesizing complex heterocyclic compounds and is utilized in developing novel materials and catalysts in industrial settings.
Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Cytotoxicity Evaluation
Research assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF7) revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range. This suggests promising anticancer activity while maintaining low toxicity profiles .
Mechanistic Insights
Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound interacts with target enzymes. It revealed a competitive inhibition model against specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets . The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ in heterocyclic cores, substituent positions, and functional groups. Key examples include:
Key Observations :
- Heterocyclic Core : Pyrazine derivatives (e.g., 5-Bromo-3-methoxypyrazin-2-amine) exhibit distinct electronic properties compared to imidazoles due to nitrogen positioning, affecting reactivity and solubility .
- Substituent Position : Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate highlights how ester position (4 vs. 2) and alkyl groups influence steric hindrance and synthetic utility.
Physicochemical Properties
- Topological Polar Surface Area (TPSA) : Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate has a TPSA of 44.1 Ų , indicating moderate polarity . Pyrazine analogues (e.g., 5-Bromo-3-methoxypyrazin-2-amine) may exhibit higher solubility due to additional hydrogen-bond acceptors.
- Molecular Weight: The compound’s low molecular weight (~219 g/mol) enhances permeability, advantageous in drug design.
Biological Activity
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article presents a comprehensive overview of its biological activity, focusing on its biochemical properties, cellular effects, and applications in scientific research.
This compound plays a crucial role in biochemical interactions. The compound's structure allows it to engage with various enzymes and proteins, modulating their activity through several mechanisms:
- Ligand Interaction : The bromine atom in the compound can participate in halogen bonding, enhancing the binding affinity and specificity of enzyme-ligand interactions.
- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with amino acid residues in proteins, stabilizing these interactions and potentially influencing protein conformation.
2. Cellular Effects
The compound significantly impacts cellular processes and signaling pathways:
- Inhibition of Kinases : this compound may inhibit specific kinases, altering the phosphorylation states of target proteins and affecting downstream signaling pathways.
- Gene Expression Modulation : It can modulate the expression of genes involved in metabolic pathways, influencing cellular energy production and biosynthesis.
3. Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties:
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These values suggest that the compound exhibits moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against certain strains .
4. Antitumor Activity
The imidazole ring is known for its ability to interact with various biological targets, including those involved in cancer progression:
- Mechanisms of Action : this compound has been investigated for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
5. Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits HIV integrase (IN), a critical enzyme for viral replication. The inhibition was attributed to its ability to disrupt the interaction between IN and host proteins, showcasing its potential as an antiviral agent .
6. Applications in Scientific Research
This compound is utilized across various fields due to its unique properties:
- Medicinal Chemistry : Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
- Biochemistry : Investigated as a biochemical probe for enzyme assays due to its ability to modulate enzyme activity.
Q & A
Q. What are the standard synthetic routes for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenation and esterification steps. For brominated imidazole derivatives, a common approach is nucleophilic substitution or metal-catalyzed cross-coupling. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for bromination .
- Catalysts : Transition-metal catalysts (e.g., Pd, Cu) improve regioselectivity in coupling reactions .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and decomposition risks .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard, though recrystallization may refine purity .
Q. What safety protocols are critical when handling brominated imidazole derivatives?
Brominated compounds require stringent precautions:
- PPE : Gloves, lab coats, and safety goggles are mandatory to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental release .
- Stability : Store in airtight, light-resistant containers at 2–8°C to avoid degradation or combustion .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR : H and C NMR identify substitution patterns (e.g., δ 3.9 ppm for methyl groups, δ 160–170 ppm for carbonyl carbons) .
- FTIR : Peaks at 590 cm (C-Br stretch) and 1610–1700 cm (ester C=O) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 262–264 for bromine isotopic patterns) validate molecular weight .
- HPLC : Purity >98% is achievable using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving this compound?
Low yields often stem from steric hindrance or poor leaving-group activation. Strategies include:
- Catalyst screening : Pd(PPh) or CuI/ligand systems enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Solvent optimization : Switching from DMF to THF or toluene can minimize side reactions .
- Pre-activation : Converting the ester to a more reactive acyl chloride intermediate may improve coupling kinetics .
Q. How should discrepancies between calculated and observed elemental analysis data be interpreted for this compound?
Discrepancies >0.3% suggest impurities or hydration. Steps for resolution:
- Repeat analysis : Confirm via CHNS-O microanalysis to rule out instrument error .
- Thermogravimetric analysis (TGA) : Detect adsorbed solvents or moisture .
- Recrystallization : Repurify using non-polar solvents (e.g., hexane) to remove hydrophilic contaminants .
Q. What in-silico strategies are employed to predict the bioactivity of derivatives synthesized from this compound?
- Molecular docking : Tools like AutoDock Vina assess binding affinities to targets (e.g., EGFR kinase) using crystal structures (PDB IDs) .
- ADMET prediction : SwissADME or pkCSM models evaluate pharmacokinetics (e.g., logP, BBB permeability) .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with cytotoxicity or inhibition potency .
Q. What chromatographic methods are optimal for purifying brominated imidazole carboxylates?
- Reverse-phase HPLC : C18 columns with 0.1% TFA in water/acetonitrile gradients resolve polar impurities .
- Flash chromatography : Use Biotage systems with hexane/ethyl acetate (3:1 to 1:1) for scalable purification .
- Preparative TLC : Ideal for small-scale isolation; silica gel GF plates with UV visualization .
Q. How does the bromine substituent affect the compound’s stability under different storage conditions?
- Photodegradation : Bromine increases UV sensitivity; amber vials and inert atmospheres (N) are critical .
- Hydrolysis : The ester group is prone to hydrolysis in humid environments; desiccants (silica gel) are recommended .
- Thermal stability : Decomposition above 150°C; DSC analysis can identify safe storage temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
